A Technical Guide to the Physicochemical Properties of Octahydro-1H-indole-2-carbonitrile Stereoisomers
A Technical Guide to the Physicochemical Properties of Octahydro-1H-indole-2-carbonitrile Stereoisomers
A Framework for Characterization in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Stereochemical Imperative in Modern Drug Design
The octahydro-1H-indole scaffold is a conformationally rigid bicyclic structure that has proven to be a valuable building block in medicinal chemistry. Its true potential, however, is only unlocked when considering its stereochemistry. With three chiral centers, the octahydro-1H-indole core can exist as eight distinct stereoisomers. This stereochemical diversity is not a trivial matter; the specific spatial arrangement of substituents dictates the molecule's interaction with biological targets. A prime example of this is seen in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, where different stereoisomers of octahydro-1H-indole-2-carboxylic acid are key intermediates for different drugs. For instance, the (2S,3aS,7aS) isomer is a precursor to Perindopril, while the (2S,3aR,7aS) isomer is used in the synthesis of Trandolapril[1][2].
This guide focuses on the physicochemical properties of Octahydro-1H-indole-2-carbonitrile stereoisomers. It is important to note that while the carboxylic acid analogues are well-documented due to their role as pharmaceutical intermediates, specific experimental data for the carbonitrile stereoisomers is sparse in publicly available literature. Therefore, this document serves a dual purpose: to collate the foundational knowledge from the closely related carboxylic acid series and to provide a comprehensive framework of experimental protocols for the full characterization of the carbonitrile stereoisomers. For researchers in drug development, understanding these properties is paramount, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.
Stereoisomerism in the Octahydro-1H-indole Core
The octahydro-1H-indole ring system contains three stereocenters at positions C2, C3a, and C7a. This gives rise to four pairs of enantiomers. The precise definition of each stereoisomer's configuration is critical for reproducible synthesis and biological testing.
Comparative Physicochemical Properties: Carboxylic Acid vs. Carbonitrile
The primary difference between the well-studied octahydro-1H-indole-2-carboxylic acid and the target of this guide, octahydro-1H-indole-2-carbonitrile, is the functional group at the 2-position. This single change from a carboxylic acid to a carbonitrile (nitrile) group has profound implications for the molecule's physicochemical properties.
| Physicochemical Property | Octahydro-1H-indole-2-carboxylic Acid (Expected) | Octahydro-1H-indole-2-carbonitrile (Predicted) | Rationale for Predicted Differences |
| pKa | ~2-4 (acidic), ~9-11 (basic amine) | ~9-11 (basic amine only) | The nitrile group is not readily ionizable under physiological conditions, whereas the carboxylic acid is. |
| Solubility | pH-dependent; soluble in aqueous base | Lower aqueous solubility; more soluble in organic solvents | The carboxylic acid can form a highly water-soluble carboxylate salt at higher pH. The nitrile is significantly less polar. |
| Lipophilicity (LogP) | Lower | Higher | The replacement of the polar, ionizable carboxylic acid with the less polar nitrile group increases the molecule's affinity for non-polar environments. |
| Melting Point | Higher | Lower | Carboxylic acids can form strong intermolecular hydrogen bonds, leading to higher melting points. Nitriles have weaker dipole-dipole interactions. |
| Hydrogen Bonding | Hydrogen bond donor and acceptor | Hydrogen bond acceptor (N of nitrile) | The loss of the acidic proton from the carboxylic acid removes a key hydrogen bond donor site. |
This table presents expected and predicted properties based on the nature of the functional groups. Actual values must be determined experimentally.
Experimental Protocols for Physicochemical Characterization
The following section outlines the essential experimental workflows for determining the key physicochemical properties of the Octahydro-1H-indole-2-carbonitrile stereoisomers.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of a single, purified stereoisomer of Octahydro-1H-indole-2-carbonitrile to a series of vials.
-
Solvent Addition: Add a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound[3].
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-MS or GC-MS.
Causality: Using an excess of the solid ensures that the resulting solution is saturated, providing the thermodynamic solubility limit. Equilibration over an extended period is crucial to avoid underestimation of solubility.
Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Dissolution: Prepare a solution of the test stereoisomer in either the water-saturated octanol or the octanol-saturated water.
-
Partitioning: Add a known volume of the solution to a vial containing a known volume of the other solvent.
-
Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each layer using a suitable analytical technique.
-
Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Layer]).
Causality: Pre-saturating the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would lead to inaccurate concentration measurements.
Synthesis, Separation, and Analytical Characterization
The synthesis of specific stereoisomers of the octahydro-1H-indole core typically involves a stereoselective reaction or the separation of a diastereomeric mixture. A common approach is the catalytic hydrogenation of an indole precursor, which can result in a mixture of diastereomers[1][4].
The separation of these stereoisomers is the most critical step for obtaining pure compounds for physicochemical and biological testing.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
HPLC is the cornerstone technique for the analysis and purification of Octahydro-1H-indole stereoisomers[4][5][6]. Given that the carbonitrile, like the carboxylic acid, is a non-chromophoric compound, detection can be a challenge.
Key HPLC Approaches:
-
Reverse-Phase HPLC with Refractive Index Detection (RID): This method separates isomers based on polarity. Since it does not require a chromophore, RID is a suitable universal detection method for these compounds. A C18 column is often used as the stationary phase[2][7][8].
-
Chiral Chromatography: For separating enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are among the most common and effective for a wide range of chiral molecules[9][10].
-
Derivatization for UV Detection: The stereoisomers can be chemically modified to introduce a UV-absorbing group. This allows for more sensitive detection using a standard UV detector. However, this adds complexity and the derivatization reaction must be non-stereoselective[4][8].
Illustrative HPLC Protocol for Diastereomer Separation
This generalized protocol is based on methods developed for the corresponding carboxylic acids and is adaptable for the carbonitrile analogues.
Methodology:
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)[7].
-
Mobile Phase: An isocratic mobile phase, often consisting of a buffered aqueous solution. For the carboxylic acids, a 10 mM potassium phosphate buffer at pH 3.0 has been shown to be effective[2][7]. The optimal mobile phase for the carbonitrile isomers would need to be empirically determined.
-
Flow Rate: 1.0 - 1.5 mL/min[7].
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times[7].
-
Detection: Refractive Index Detector (RID). The system should be allowed to stabilize for an extended period to minimize baseline drift[7].
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase.
Causality: The choice of a C18 column provides separation based on subtle differences in the polarity and shape of the diastereomers. Maintaining a constant temperature and flow rate is essential for achieving reproducible and reliable separation. The use of a buffer in the mobile phase is critical for controlling the ionization state of any ionizable groups, although for the carbonitrile, its primary role would be to maintain consistent mobile phase properties.
Caption: HPLC-RID workflow for the separation and quantification of diastereomers.
Structural Elucidation and Purity Assessment
Once separated, the absolute and relative stereochemistry of each isomer must be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments are powerful tools for determining the relative stereochemistry of the fused ring system.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the elemental composition. When coupled with a separation technique (LC-MS or GC-MS), it is invaluable for identifying and quantifying isomers in complex mixtures.
-
X-ray Crystallography: The only definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be obtained.
Caption: Overall workflow from synthesis to full characterization of stereoisomers.
Conclusion
While direct experimental data on the physicochemical properties of Octahydro-1H-indole-2-carbonitrile stereoisomers is not abundant, a robust framework for their characterization can be constructed based on established principles and methodologies. The significant influence of the 2-position functional group—carbonitrile versus the more commonly studied carboxylic acid—necessitates a full experimental evaluation of each stereoisomer's properties. By employing the separation techniques and analytical protocols outlined in this guide, researchers can obtain the critical data needed to advance drug discovery programs that utilize this versatile chemical scaffold. The careful separation of stereoisomers followed by a systematic determination of their solubility, lipophilicity, and other key attributes is an indispensable step in the development of safe and effective therapeutics.
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